1-(2-Fluorophenyl)piperazine

Description

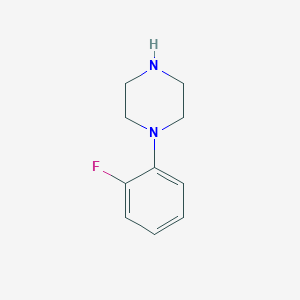

Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTZRJKKXSKXKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143732 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-15-0 | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, a key building block in medicinal chemistry. This document consolidates essential information on its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Detailed experimental protocols and visual representations of synthetic and analytical workflows, alongside a putative signaling pathway, are included to support researchers in their drug discovery and development endeavors.

Introduction

This compound, with the CAS number 1011-15-0, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide range of neurologically active compounds. The presence of the fluorophenyl moiety significantly influences its chemical reactivity and biological activity, making it a subject of interest in the development of novel therapeutics, particularly those targeting the central nervous system. Phenylpiperazine derivatives are integral to the structure of many antipsychotic and antidepressant medications[1]. This guide aims to provide an in-depth technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1011-15-0 | [2][3] |

| Molecular Formula | C₁₀H₁₃FN₂ | [2] |

| Molecular Weight | 180.22 g/mol | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 150 °C at 3 mmHg | [2] |

| Density | 1.141 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.556 | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr). A plausible synthetic route involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the second fluorine atom on the aromatic ring.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-difluorobenzene (1 equivalent) and piperazine (4-5 equivalents). The use of excess piperazine serves both as the nucleophile and the solvent, and to neutralize the hydrofluoric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to neutralize any remaining acidic species and to deprotonate the piperazine hydrofluoride salt.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Analytical Workflow

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR). The following table summarizes the expected chemical shifts for the hydrochloride salt.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.1-7.3 | m | Aromatic protons |

| ~3.2-3.4 | m | Piperazine protons (-CH₂-N-Ar) | |

| ~3.0-3.2 | m | Piperazine protons (-CH₂-NH-) | |

| ~2.9 | br s | Piperazine proton (-NH-) | |

| ¹³C NMR | ~155 (d, J ≈ 245 Hz) | d | C-F |

| ~138 | s | C-N | |

| ~125-128 | d | Aromatic CH | |

| ~116 (d, J ≈ 20 Hz) | d | Aromatic CH | |

| ~51 | t | Piperazine CH₂ | |

| ~45 | t | Piperazine CH₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to other fluorophenylpiperazine and phenylpiperazine derivatives allows for informed predictions about its biological targets. Many arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors and monoamine transporters.

Predicted Biological Targets

Based on the pharmacology of related compounds, this compound is likely to exhibit affinity for the following targets:

-

Serotonin Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes. Arylpiperazines often act as agonists or partial agonists at 5-HT1A receptors and as antagonists at 5-HT2A and 5-HT2C receptors[4][5].

-

Dopamine Transporter (DAT): Many piperazine-based compounds show affinity for the dopamine transporter, acting as reuptake inhibitors[6][7][8].

-

Norepinephrine Transporter (NET): Affinity for the norepinephrine transporter is also a common feature of this class of compounds[9][10].

The following table presents a hypothetical affinity profile based on data from structurally related compounds.

| Target | Predicted Affinity (Kᵢ) | Predicted Functional Activity |

| 5-HT1A Receptor | 10 - 100 nM | Agonist/Partial Agonist |

| 5-HT2A Receptor | 50 - 500 nM | Antagonist |

| 5-HT2C Receptor | 100 - 1000 nM | Antagonist |

| Dopamine Transporter (DAT) | 50 - 500 nM | Reuptake Inhibitor |

| Norepinephrine Transporter (NET) | 100 - 1000 nM | Reuptake Inhibitor |

Note: These are predicted values and require experimental verification.

Putative Signaling Pathway

Assuming this compound acts as a 5-HT1A receptor agonist, it would likely initiate a G-protein coupled signaling cascade. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.

Putative 5-HT1A Receptor Signaling Pathway

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel CNS-active agents. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and predicted pharmacological profile. The experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in the field. Further investigation into the specific biological activities and downstream signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 97 1011-15-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]-and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 1-(2-Fluorophenyl)piperazine

An In-depth Technical Guide on the Core Physical Properties of 1-(2-Fluorophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of various neurologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of quantitative data, experimental protocols for property determination, and visualized workflows to ensure clarity and reproducibility.

Chemical and Physical Properties

This compound is a substituted piperazine derivative with the molecular formula C₁₀H₁₃FN₂.[2][3] Its fundamental properties are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂ | [2][3] |

| Molecular Weight | 180.22 g/mol , 180.23 g/mol | [2][4][5] |

| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid | [4][6] |

| CAS Number | 1011-15-0 | [2][4][5] |

Quantitative Physical Properties

The following table outlines the key quantitative . These values are critical for its handling, purification, and use in further chemical reactions.

| Property | Value | Conditions | Source(s) |

| Melting Point | 44 - 49 °C | Not specified | [4][5] |

| Boiling Point | 93 °C | at 0.5 mmHg | [4][6] |

| 150 °C | at 3 mmHg | [2][5][7] | |

| Density | 1.141 g/mL | at 25 °C | [2][5][7] |

| Refractive Index | 1.556 - 1.56 | at 20 °C | [2][4][5] |

| pKa | 8.78 ± 0.10 | Predicted | [5] |

| Solubility | Slightly soluble in DMSO (with heating) and Methanol | Not specified | [5] |

Experimental Protocols

This section details the methodologies for determining the key .

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely crushed using a mortar and pestle.[9]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.[9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to obtain an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is heated slowly, at a rate of about 2 °C per minute, starting from a temperature approximately 20°C below the estimated melting point.[10]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting range is reported as T1-T2.

-

Boiling Point Determination

The boiling point is determined at a specific pressure and is a key characteristic of a volatile substance.[11]

Apparatus:

-

Thiele tube or similar heating block

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)[12]

-

Mineral oil or paraffin oil[13]

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the fusion tube.[12][13]

-

Apparatus Setup:

-

Measurement:

-

The apparatus is heated slowly and uniformly.[11]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

-

Density Determination

Density is the mass per unit volume of a substance.

Apparatus:

-

Digital balance

-

Graduated cylinder or pycnometer (density bottle)[14]

-

Thermometer

Procedure:

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.[14][15]

-

Volume Measurement: A known volume of liquid this compound is added to the graduated cylinder (e.g., 10 mL). For higher accuracy, a pycnometer is filled completely.[14] The volume is recorded.

-

Combined Mass Measurement: The mass of the container with the liquid is measured.[14][15]

-

Temperature Measurement: The temperature of the liquid is recorded.[15]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[14]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 1011-15-0 [sigmaaldrich.com]

- 3. This compound | C10H13FN2 | CID 70529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1011-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound CAS#: 1011-15-0 [m.chemicalbook.com]

- 6. This compound | 1011-15-0 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 1011-15-0 [chemicalbook.com]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 1-(2-Fluorophenyl)piperazine, a key intermediate in the synthesis of neurologically active compounds.[1] The document outlines its fundamental chemical properties, a representative synthesis protocol, and a logical diagram illustrating its molecular composition.

Core Compound Data

This compound, a member of the N-arylpiperazine class, is a vital building block in medicinal chemistry.[2][3] Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃FN₂ | [1][2][4][5] |

| Molecular Weight | 180.22 g/mol | [1][2][4] |

| CAS Number | 1011-15-0 | [1][4] |

| Appearance | Solid | [6] |

| Boiling Point | 150 °C at 3 mmHg | [3] |

| Density | 1.141 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.556 | [3] |

Representative Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][7] This method provides an efficient route for the formation of the crucial carbon-nitrogen bond.[2]

Reaction Scheme:

1-Bromo-2-fluorobenzene + Piperazine → this compound

Methodology:

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[2][8][9]

-

Reaction Setup:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.0 equiv), piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv) as the base, a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[8][9]

-

Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add anhydrous toluene via syringe to the Schlenk tube. The solvent volume should be sufficient to dissolve the reactants and facilitate stirring.

-

-

Reaction Execution:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.

-

Visualizations

The following diagrams illustrate the logical relationship between the compound's structure and its properties, and a typical experimental workflow.

Caption: Molecular structure and property derivation.

Caption: Workflow for synthesis via amination.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

1-(2-Fluorophenyl)piperazine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical compound frequently used in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and statements according to the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| Hazard | H312 | Harmful in contact with skin.[1] |

| Hazard | H315 | Causes skin irritation.[1][2] |

| Hazard | H319 | Causes serious eye irritation.[1][2] |

| Hazard | H332 | Harmful if inhaled.[1] |

| Hazard | H335 | May cause respiratory irritation.[2][3] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][4] |

| Precautionary | P264 | Wash skin thoroughly after handling.[1][2][5] |

| Precautionary | P270 | Do not eat, drink or smoke when using this product.[1][5] |

| Precautionary | P271 | Use only outdoors or in a well-ventilated area.[1][2] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5] |

| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][5] |

| Precautionary | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][5] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| Precautionary | P330 | Rinse mouth.[1][5] |

| Precautionary | P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2][5] |

| Precautionary | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| Precautionary | P405 | Store locked up.[1][2][5] |

| Precautionary | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃FN₂ |

| Molecular Weight | 180.22 g/mol [6] |

| Physical State | Solid or Liquid[4][7] |

| Boiling Point | 150 °C at 3 mmHg[6] |

| Density | 1.141 g/mL at 25 °C[6] |

| Flash Point | 113 °C (235.4 °F) - closed cup[6] |

| Refractive Index | n20/D 1.556[6] |

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

-

Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1][3]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[2] For larger quantities or where there is a risk of splashing, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: In case of inadequate ventilation, or when dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used.[2]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

Storage

Emergency Procedures

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2] |

Accidental Release

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the area.[1][3]

-

Contain: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the product enter drains.[3]

-

Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[3]

-

Clean-up: Decontaminate the spill area.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1]

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Visualizations

Caption: General handling workflow for this compound.

Caption: First aid response workflow for exposure.

References

- 1. echemi.com [echemi.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | 1011-15-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound 97 1011-15-0 [sigmaaldrich.com]

- 7. labproinc.com [labproinc.com]

- 8. chemicalbook.com [chemicalbook.com]

The Biological Activity of 1-(2-Fluorophenyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-fluorophenyl)piperazine moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often confers significant affinity for various neurotransmitter receptors, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of notable this compound derivatives, with a focus on their interactions with adrenergic, dopaminergic, and serotonergic systems. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Receptor Binding Data

The affinity of this compound derivatives for their molecular targets is a critical determinant of their biological activity. The following tables summarize the in vitro binding affinities (Ki values) of key derivatives for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Naftopidil for α1-Adrenoceptor Subtypes

| Compound | α1a | α1b | α1d | Reference |

| Naftopidil | 3.7 ± 0.6 | 20 ± 1 | 1.2 ± 0.0 | [cite] |

Naftopidil demonstrates a notable selectivity for the α1d-adrenoceptor subtype. [cite]

Table 2: Binding Affinities (Ki, nM) of Urapidil for Adrenergic and Serotonergic Receptors

| Compound | α1-Adrenoceptor | 5-HT1A | Reference |

| Urapidil | High Affinity | High Affinity | [cite] |

| 5-methyl-urapidil | Prazosin-sensitive sites | Serotonin-sensitive sites | [cite] |

Note: Specific Ki values for urapidil are not consistently reported in a comparative format. The data reflects its established dual mechanism of action. [cite] 5-methyl-urapidil, a derivative, has been used to label both α1-adrenoceptors and 5-HT1A receptors. [cite]

Table 3: Comparative Binding Affinities (Ki, nM) of Butyrophenones (Fluanisone Context) for Dopamine and Serotonin Receptors

| Compound | D2 | 5-HT2A | α1 | Reference |

| Haloperidol | 1.2 | 3.7 | 10 | [cite] |

| Spiperone | 0.04 | 0.25 | 2.5 | [cite] |

Table 4: Binding Affinities (Ki, nM) of Novel this compound Derivatives for Dopamine and Serotonin Receptors

| Compound | D2 | D3 | 5-HT1A | Reference |

| Compound 6a | >600 | 1.4 ± 0.21 | 199 ± 34.3 | [cite] |

| Compound 7a | >2000 | 2.5 ± 0.35 | 14.3 ± 7.1 | [cite] |

These novel derivatives show high affinity and selectivity for the D3 dopamine receptor. [cite]

Key Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their pharmacological effects. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the receptors most relevant to this class of compounds.

Caption: Antagonism of Gq-coupled α1-adrenergic and 5-HT2A receptors.

The Pivotal Role of 1-(2-Fluorophenyl)piperazine in Modern Drug Discovery: A Technical Guide

Executive Summary: The 1-(2-Fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique stereoelectronic properties and synthetic tractability have established it as a cornerstone in the development of novel therapeutics for psychiatric and neurological disorders. This technical guide provides an in-depth analysis of the role of this scaffold in drug discovery, focusing on its interaction with key CNS targets, showcasing quantitative pharmacological data, detailing essential experimental protocols, and illustrating the underlying molecular and strategic frameworks.

Introduction: A Privileged Scaffold in Neuropharmacology

The this compound scaffold is a versatile building block that has been extensively utilized in the design of ligands for a variety of G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity and selectivity. The piperazine ring, a common pharmacophore, often serves as a linker and its second nitrogen atom provides a convenient point for chemical modification, allowing for the fine-tuning of pharmacological properties. This combination has made it a highly successful structural motif in the quest for drugs with improved efficacy and tolerability profiles.

Prominent Drugs and Therapeutic Applications

Several marketed drugs incorporate the this compound core, demonstrating its therapeutic versatility. This guide will focus on three prominent examples: Flibanserin, Cariprazine, and the clinical candidate Bifeprunox, each with a distinct pharmacological profile.

-

Flibanserin: Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, Flibanserin acts as a multifunctional serotonergic agent. It is a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1][2] This dual mechanism is thought to modulate the balance of neurotransmitters in key brain circuits, ultimately increasing dopamine and norepinephrine while decreasing serotonin, which is hypothesized to enhance sexual desire.[3]

-

Cariprazine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, Cariprazine exhibits a unique pharmacology as a dopamine D3-preferring D2/D3 receptor partial agonist.[4][5] It also functions as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2B and 5-HT2A receptors.[4] Its high affinity for D3 receptors may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[6]

-

Bifeprunox: A clinical candidate for schizophrenia that was ultimately discontinued, Bifeprunox is a potent partial agonist at both dopamine D2 and serotonin 5-HT1A receptors.[7] Despite a favorable side-effect profile, its clinical efficacy was not sufficiently demonstrated.[8] Studying its properties provides valuable insights into the subtleties of D2 receptor partial agonism.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of Flibanserin, Cariprazine, and Bifeprunox at their primary molecular targets. This data is essential for understanding their structure-activity relationships and mechanisms of action.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Drugs

| Compound | 5-HT1A | 5-HT2A | Dopamine D2 | Dopamine D3 | Dopamine D4 | 5-HT2B | 5-HT2C | H1 |

| Flibanserin | 1[1][3] | 49[1][3] | - | - | 4-24[1] | 89.3[1] | 88.3[1] | - |

| Cariprazine | 1.4-2.6[4] | 18.8[4] | 0.49-0.71[4] | 0.085-0.3[4] | - | 0.58-1.1[4] | 134[4] | 23.3[4] |

| Bifeprunox | ~6.3 (pKi 8.2)[7] | >1000 | ~3.2 (pKi 8.5)[7] | ~0.8 (pKi 9.1)[7] | ~10 (pKi 8.0)[7] | - | - | >1000 |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity and Pharmacokinetic Parameters

| Compound | Target & Activity | pEC50 | Emax (%) | Elimination Half-life |

| Flibanserin | 5-HT1A (Full Agonist) | - | - | ~11 hours |

| Cariprazine | D2/D3 (Partial Agonist) | - | - | 2-4 days (parent), 1-3 weeks (active metabolites)[5][9] |

| Bifeprunox | D2 (Partial Agonist) | 8.97[10] | 26.3[10] | ~9 hours[7] |

| 5-HT1A (Partial Agonist) | - | 70[11] |

pEC50 is the negative logarithm of the EC50 (half maximal effective concentration), a measure of potency. Emax (maximum effect) indicates the intrinsic activity relative to a full agonist.

Key Experimental Methodologies

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a drug for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Cariprazine) for a target receptor (e.g., human D2 receptor).

-

Materials:

-

Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing the human D2L receptor.

-

Radioligand: A tritiated antagonist with high affinity for the D2 receptor, such as [³H]Spiperone.

-

Test Compound: Cariprazine, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.

-

Instrumentation: A filtration apparatus (cell harvester) and a liquid scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of a compound's efficacy (Emax) and potency (EC50).

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (e.g., Bifeprunox) at a Gi/o-coupled receptor (e.g., 5-HT1A).

-

Materials:

-

Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from native tissue (e.g., rat hippocampus).

-

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Test Compound: Bifeprunox, serially diluted.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and GDP (to facilitate the exchange for [³⁵S]GTPγS upon receptor activation).

-

Instrumentation: Filtration apparatus and liquid scintillation counter.

-

-

Procedure:

-

Pre-incubation: Pre-incubate the membranes with the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

-

Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Counting: Measure the radioactivity of the filters.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a known full agonist (e.g., serotonin).

-

In Vivo Microdialysis (for Neurotransmitter Release)

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into a drug's in vivo effects.[12]

-

Objective: To measure the effect of a systemically administered compound (e.g., Flibanserin) on extracellular levels of dopamine and serotonin in a specific brain region (e.g., the rat prefrontal cortex).

-

Materials:

-

Animal Model: Adult male rat.

-

Microdialysis Probe: A small, semi-permeable probe for stereotaxic implantation.

-

Surgical and Perfusion Equipment: Stereotaxic frame, infusion pump, fraction collector.

-

Artificial Cerebrospinal Fluid (aCSF): To perfuse through the probe.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for quantifying neurotransmitters.

-

-

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex). Allow the animal to recover.

-

Perfusion: On the day of the experiment, connect the probe to the perfusion system and continuously perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer the test compound (Flibanserin) via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.

-

Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the drug's effect.

-

Visualizing Pathways and Processes

Scaffold-Based Drug Discovery Workflow

The following diagram illustrates a typical workflow for drug discovery starting from a privileged scaffold like this compound.

Caption: A logical workflow for scaffold-based drug discovery.

Simplified 5-HT1A Receptor Signaling Pathway

This diagram shows the canonical Gi/o-coupled signaling pathway activated by 5-HT1A agonists like Flibanserin.

Caption: Simplified 5-HT1A receptor G-protein signaling cascade.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable asset in the field of drug discovery. Its continued success in generating CNS-active drugs with complex pharmacological profiles, such as partial agonism and multi-target engagement, highlights its importance. Future research will likely focus on leveraging this scaffold to design drugs with even greater selectivity and tailored functional activity, aiming to address the unmet needs in the treatment of complex neuropsychiatric disorders. The integration of computational design, advanced screening methodologies, and a deep understanding of target biology will undoubtedly unlock new therapeutic opportunities based on this privileged chemical framework.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cariprazine - Wikipedia [en.wikipedia.org]

- 6. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lnu.diva-portal.org [lnu.diva-portal.org]

- 8. benchchem.com [benchchem.com]

- 9. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Partial agonist properties of the antipsychotics SSR181507, aripiprazole and bifeprunox at dopamine D2 receptors: G protein activation and prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Neuropharmacology and Beyond: 1-(2-Fluorophenyl)piperazine as a Premier Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the identification and utilization of versatile molecular scaffolds that serve as foundational building blocks for a diverse array of drug candidates. Among these, 1-(2-Fluorophenyl)piperazine (2FPP) has emerged as a precursor of paramount importance, particularly in the development of drugs targeting the central nervous system (CNS) and in the burgeoning field of oncology. Its unique structural and electronic properties, conferred by the fluorine-substituted phenyl ring and the piperazine moiety, make it a privileged scaffold for the synthesis of compounds with tailored pharmacological profiles. This technical guide provides a comprehensive overview of 2FPP's role in medicinal chemistry, detailing its synthesis, key derivatives, and applications, supported by experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Chemical Properties and Synthesis

This compound is an organic compound featuring a piperazine ring N-substituted with a 2-fluorophenyl group. The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The piperazine ring, with its two nitrogen atoms, offers two sites for further functionalization, allowing for the creation of extensive libraries of derivatives.

The primary method for the synthesis of this compound and its derivatives is through N-arylation of the piperazine core. The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction that has proven to be a robust and versatile method for this transformation.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from piperazine and 1-bromo-2-fluorobenzene.

Materials:

-

Piperazine (1.5 equivalents)

-

1-Bromo-2-fluorobenzene (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

-

Seal the tube with a septum and purge with argon for 15 minutes.

-

Add anhydrous toluene via syringe, followed by the 1-bromo-2-fluorobenzene.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents, most notably those targeting the central nervous system and cancer.

Central Nervous System Agents

The arylpiperazine moiety is a common feature in many antipsychotic and antidepressant drugs. The this compound core has been extensively utilized to develop ligands with high affinity for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[1]

Structure-Activity Relationship (SAR) of 2FPP Derivatives as CNS Agents:

The pharmacological profile of 2FPP derivatives can be finely tuned by modifying the second nitrogen of the piperazine ring.

Table 1: Binding Affinities (Kᵢ, nM) of Representative this compound Derivatives at Key CNS Receptors [2][3][4]

| Compound/Derivative | Dopamine D₂ | Serotonin 5-HT₁ₐ | Serotonin 5-HT₂ₐ |

| Reference Compound (Haloperidol) | 1.2 | 2800 | 4.5 |

| 2FPP-Indazole Derivative 9 | 9.0 | 23.9 | 39.4 |

| 2FPP-Indazole Derivative 12a | 300 | 41.5 | 315 |

| 2FPP-Thiophene-Benzamide 6a | 711 | 199 | - |

| 2FPP-Thiazole-Benzamide 7a | 1970 | 14.3 | - |

Note: Data is compiled from multiple sources and assays, direct comparison should be made with caution.

Anticancer Agents

More recently, the this compound scaffold has been explored for the development of novel anticancer agents.[5] Derivatives have been synthesized that exhibit cytotoxicity against various cancer cell lines. One notable approach involves the synthesis of sulfamethoxazole and this compound derivatives as potential inhibitors of the anti-apoptotic protein BCL2.[5]

Table 2: In Vitro Anticancer and Antioxidant Activity of this compound Derivatives [5][6]

| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | DPPH Scavenging IC₅₀ (µM) | Nitric Oxide Scavenging IC₅₀ (µM) |

| 3e | MDA-MB-231 | 16.98 | 3.35 | 4.86 |

| 6b | MDA-MB-231 | 17.33 | 3.72 | 5.17 |

| 6d | MDA-MB-231 | - | 4.28 | 5.67 |

| Ascorbic Acid (Standard) | - | - | 3.27 | 4.78 |

Note: '-' indicates data not available.

Experimental Protocol: Synthesis of a this compound-Sulfonamide Derivative

This protocol outlines the synthesis of a representative anticancer derivative by reacting this compound with a sulfonyl chloride.[5]

Materials:

-

This compound (1.0 equivalent)

-

4-((4-chlorophenyl)sulfonyl)benzenesulfonyl chloride (1.2 equivalents)

-

Triethylamine (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of a solution of 4-((4-chlorophenyl)sulfonyl)benzenesulfonyl chloride in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the desired sulfonamide derivative.

Mechanism of Action and Signaling Pathways

The therapeutic effects of many drugs derived from this compound, particularly those targeting CNS disorders, are mediated through their interaction with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the dopamine D₂ receptor is a primary mechanism of action for many antipsychotic drugs. This action helps to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Antagonism at the 5-HT₂ₐ receptor is another crucial mechanism for atypical antipsychotics, contributing to their efficacy against negative symptoms and reducing the risk of extrapyramidal side effects.[7][8]

Drug Development Workflow

The development of new drugs from the this compound precursor follows a structured workflow common in the pharmaceutical industry.

Conclusion

This compound has firmly established itself as a versatile and highly valuable precursor in medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties it imparts to its derivatives, has led to its integral role in the development of numerous CNS-active and anticancer agents. The continued exploration of the chemical space around the 2FPP core, guided by a deep understanding of structure-activity relationships and target biology, promises to yield a new generation of innovative therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable molecular scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Exploratory Synthesis of Novel Compounds from 1-(2-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-fluorophenyl)piperazine as a versatile starting material for the generation of novel compounds with significant therapeutic potential. The strategic incorporation of the 2-fluorophenylpiperazine moiety has been instrumental in the development of a diverse range of bioactive molecules, particularly in the fields of oncology and neuropharmacology. This document details key synthetic transformations, experimental protocols, and the biological activities of the resulting compounds, supported by quantitative data and mechanistic pathway diagrams.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The piperazine ring itself is a common scaffold in many approved drugs, offering two nitrogen atoms for facile chemical modification and the potential for establishing multiple interactions with biological targets. This guide explores the chemical reactivity of the secondary amine on the piperazine ring, which serves as a primary handle for derivatization through various synthetic methodologies.

Synthetic Methodologies and Experimental Protocols

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of chemical reactions, including N-alkylation, N-acylation, and condensation reactions. These transformations allow for the introduction of diverse functional groups and pharmacophores, leading to the synthesis of novel compounds with a wide array of biological activities.

Synthesis of Sulfamethoxazole and Carbamate/Thiocarbamate Derivatives

A notable application of this compound is in the synthesis of novel sulfamethoxazole and carbamate/thiocarbamate derivatives, which have shown promising anticancer activities through the inhibition of the BCL2 anti-apoptotic protein.[1]

A solution of this compound is reacted with various isocyanates, isothiocyanates, sulfonamides, or carbamates.[1] After the completion of the reaction, the product is purified to yield the desired compound. All synthesized compounds are typically characterized by FT-IR, ¹H NMR, ¹³C NMR, LCMS, and CHN analytical data.[1]

Example Synthesis of 4-(2-fluorophenyl)-N-(p-tolyl)piperazine-1-carboxamide (6a):

-

Reactants: this compound and p-tolyl isocyanate.

-

Characterization Data:

-

Appearance: White solid[1]

-

Melting Point: 186–189 °C[1]

-

Yield: 88%[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.64 (d, 1H, Aro-CH), 7.62 (dd, 2H, Aro-H), 7.60–7.58 (dd, 2H, Aro-H), 7.38–7.36 (d, 1H, Aro-CH), 7.23–7.21 (d, 1H, Aro-H), 7.16–7.14 (d, 1H, Aro-H), 6.01 (s, 1H, NH), 3.00–2.94 (s, 8H, CH), 2.51 (s, 3H, CH₃)[1]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 156.5, 155.0, 139.2, 138.1, 136.5, 129.7, 128.9, 128.3, 127.3, 116.4, 116.3, 51.0, 46.2, 21.3[1]

-

LCMS (m/z): 313.37 (Calculated for C₁₈H₂₀FN₃O), Found 314.01 (M + H)⁺[1]

-

Synthesis of Pyridazinone Derivatives as MAO-B Inhibitors

This compound has been successfully utilized in the synthesis of pyridazinone-containing compounds that exhibit selective monoamine oxidase B (MAO-B) inhibitory activity. These compounds hold potential for the treatment of neurodegenerative diseases like Parkinson's disease.

The synthesis of these derivatives typically follows a multi-step sequence:

Caption: Synthetic workflow for pyridazinone derivatives.

-

Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine: A solution of 3,6-dichloropyridazine and this compound in ethanol is stirred under reflux. The resulting precipitate is purified by crystallization.

-

Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone: The previously synthesized chloro-pyridazine derivative is refluxed in glacial acetic acid. The product is then extracted and purified.

-

Synthesis of ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate: A mixture of the pyridazinone, ethyl bromoacetate, and potassium carbonate in acetone is refluxed. The product is purified by recrystallization.

-

Synthesis of Target Hydrazide Derivatives: The ethyl acetate derivative is treated with hydrazine hydrate in methanol at room temperature to yield the final hydrazide compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds synthesized from this compound.

Table 1: Physicochemical and Yield Data for Selected Derivatives

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |

| 6a | C₁₈H₂₀FN₃O | 88 | 186-189 |

| 6b | C₁₇H₁₇F₂N₃S | 89 | 190-193 |

| 6e | C₁₆H₁₆F₂N₂O₂S | 90 | 198-201 |

Table 2: Biological Activity Data for Selected Derivatives

| Compound ID | Target | Assay | IC₅₀ (µM) |

| 3e | BCL2 | MTT (MDA-MB-231 cells) | 16.98 |

| 6b | BCL2 | MTT (MDA-MB-231 cells) | 17.33 |

| T3 | MAO-B | - | 0.039 |

| T6 | MAO-B | - | 0.013 |

Signaling Pathways and Mechanisms of Action

The novel compounds synthesized from this compound derive their therapeutic potential from their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

BCL2 Inhibition and Apoptosis Induction

Several derivatives of this compound have been identified as inhibitors of the B-cell lymphoma 2 (BCL2) protein. BCL2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival. By inhibiting BCL2, these novel compounds can induce apoptosis (programmed cell death) in cancer cells.

Caption: BCL2 signaling pathway and inhibition.

The inhibition of BCL2 by these novel compounds disrupts the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative disorders such as Parkinson's disease, the inhibition of MAO-B can increase the levels of dopamine in the brain, thereby alleviating some of the symptoms.

Caption: MAO-B inhibition by pyridazinone derivatives.

By selectively inhibiting MAO-B, the pyridazinone derivatives synthesized from this compound prevent the breakdown of dopamine, leading to its accumulation in the synapse and enhanced dopaminergic signaling.

Conclusion

This compound has proven to be a highly versatile and valuable scaffold for the exploratory synthesis of novel bioactive compounds. The straightforward derivatization of its piperazine core through established synthetic methodologies has led to the discovery of potent inhibitors of key therapeutic targets such as BCL2 and MAO-B. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this privileged starting material for the creation of next-generation therapeutics. Further investigations into more advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, are warranted to expand the chemical space accessible from this versatile building block.

References

An In-depth Technical Guide to the Synthesis and Applications of 1-(2-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperazine is a crucial chemical intermediate with significant applications in the pharmaceutical industry. As a key building block, it is integral to the synthesis of a variety of psychoactive drugs, neurologically active compounds, and potential anticancer agents. This technical guide provides a comprehensive review of the synthesis methodologies for this compound, alongside a detailed exploration of its diverse applications in drug discovery and development. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways to serve as a valuable resource for professionals in the field.

Introduction

This compound is an organic compound featuring a piperazine ring substituted with a 2-fluorophenyl group. The presence of the fluorine atom and the piperazine moiety imparts unique physicochemical properties that make it a valuable scaffold in medicinal chemistry. The piperazine ring, a common pharmacophore, can be readily functionalized at its second nitrogen atom, allowing for the creation of diverse chemical libraries for drug screening. This guide will delve into the primary synthetic routes to this compound and its multifaceted roles in the development of therapeutics.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This is a widely used method for the synthesis of arylpiperazines. The reaction involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a nucleophile, in this case, piperazine.

General Reaction Scheme:

One common approach involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group in SNAr reactions when the ring is activated.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

-

1,2-Difluorobenzene

-

Piperazine (anhydrous)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Potassium Carbonate (K2CO3)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred solution of piperazine (4 equivalents) in anhydrous DMSO, add potassium carbonate (2 equivalents).

-

Heat the mixture to 80-100 °C.

-

Slowly add 1,2-difluorobenzene (1 equivalent) to the reaction mixture.

-

Maintain the reaction at 120-140 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is highly versatile and tolerates a wide range of functional groups.

General Reaction Scheme:

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

-

2-Bromofluorobenzene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).

-

Add piperazine (1.2 equivalents) and 2-bromofluorobenzene (1 equivalent) to the flask.

-

Add anhydrous, degassed toluene via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Synthesis Methods

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Materials | 1,2-Dihalobenzene (e.g., 1,2-difluorobenzene), Piperazine | Aryl halide (e.g., 2-bromofluorobenzene), Piperazine |

| Catalyst | Typically none required | Palladium catalyst (e.g., Pd2(dba)3) |

| Ligand | Not applicable | Phosphine ligand (e.g., XPhos) |

| Base | Inorganic base (e.g., K2CO3) | Strong, non-nucleophilic base (e.g., NaOtBu) |

| Reaction Temperature | 120-140 °C | 80-110 °C |

| Reaction Time | 12-24 hours | 2-12 hours |

| Typical Yield | Moderate to good | Good to excellent |

| Purity | Typically requires purification | Typically requires purification |

Uses of this compound

This compound is a versatile building block in the synthesis of numerous pharmacologically active molecules.

Intermediate in the Synthesis of Neurologically Active Compounds

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors. This compound serves as a key precursor for the synthesis of compounds with antipsychotic, antidepressant, and anxiolytic properties.

-

Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants contain the arylpiperazine moiety. These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, and as agonists at 5-HT1A receptors. The 2-fluoro substitution can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

-

Flibanserin: this compound is a key intermediate in some synthetic routes to Flibanserin, a medication used for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD). Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.

Precursor for Potential Anticancer Agents

Recent research has explored the use of this compound in the development of novel anticancer agents.[1] Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel sulfamethoxazole and this compound derivatives have been investigated as potential inhibitors of the BCL2 anti-apoptotic protein.[1]

Table 2: Pharmacological Data of this compound Derivatives

| Compound/Derivative | Target | Activity | Value | Reference |

| Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative (3e) | MDA-MB-231 breast cancer cells | Cytotoxicity | IC50 = 16.98 µM | [1] |

| Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative (6b) | MDA-MB-231 breast cancer cells | Cytotoxicity | IC50 = 17.33 µM | [1] |

| 2-Fluorophenylpiperazine derivative (7a) | 5-HT1A Receptor | Binding Affinity | Ki = 14.3 ± 7.1 nM | |

| 2-Fluorophenylpiperazine derivative (6a) | D3 Dopamine Receptor | Binding Affinity | Ki = 1.4 ± 0.21 nM | |

| 2-Fluorophenylpiperazine derivative (6a) | D2 Dopamine Receptor | Binding Affinity | >400-fold selectivity for D3 over D2 |

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Caption: General workflow for the synthesis of this compound.

Role as a Precursor in Flibanserin Synthesis

This diagram shows the role of a related arylpiperazine as a key intermediate in one of the synthetic routes for Flibanserin.

Caption: Synthesis of Flibanserin from a substituted arylpiperazine.

Signaling Pathway of Arylpiperazine 5-HT1A Agonists

The following diagram illustrates the general mechanism of action for arylpiperazine-based 5-HT1A receptor agonists.

Caption: Arylpiperazine agonism at the 5-HT1A receptor.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of pharmacologically active compounds. Its synthesis, achievable through robust methods like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, provides a reliable source of this valuable building block. The continued exploration of its derivatives in drug discovery, particularly in the areas of neuroscience and oncology, underscores its importance. This guide has provided a detailed overview of its synthesis and applications, offering valuable insights and practical protocols for researchers and developers in the pharmaceutical sciences.

References

The Piperazine Ring: A Core Scaffold in Modern Drug Development—An In-depth Guide to its Reactivity

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of blockbuster drugs, from anticancer agents like Imatinib to antivirals, stems from its unique physicochemical properties and synthetic tractability.[1][3] The two nitrogen atoms provide a balance of basicity and hydrogen bonding capability, which can enhance aqueous solubility, oral bioavailability, and target affinity.[4] This guide offers a technical exploration of the piperazine ring's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior, synthetic manipulation, and metabolic fate.

Core Reactivity Principles: The Tale of Two Nitrogens

The chemical behavior of piperazine is dominated by the nucleophilicity of its two secondary amine nitrogens. As a weak base, piperazine can accept two protons, characterized by two distinct pKa values.[5][6] This dual basicity is fundamental to its role in drug design, influencing both its interaction with biological targets and its pharmacokinetic profile.[7]